3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
“3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” is a chemical compound that likely belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives are important in the field of medicinal chemistry and have been reported to possess a wide range of therapeutic properties . They are used in the synthesis of various drugs and have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, “3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have also been used in the development of anti-psychotic drugs . This suggests that our compound of interest could have potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic Effects
Thiophene compounds have been found to exhibit anti-arrhythmic effects . This opens up the possibility of using “3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” in the treatment of heart rhythm disorders.
Anti-Anxiety Medication
The anti-anxiety effects of thiophene derivatives suggest that our compound could be used in the development of new treatments for anxiety disorders .
Anti-Fungal Properties
Thiophene derivatives have demonstrated anti-fungal properties . This suggests potential applications of “3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” in the development of new anti-fungal medications.
Antioxidant Activity
Thiophene derivatives have been found to exhibit antioxidant activity . This suggests that our compound could be used in the development of new antioxidant therapies.
Anti-Mitotic Activity
Thiophene derivatives have shown anti-mitotic activity , suggesting that “3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” could be used in the development of new cancer treatments.
Urease Inhibition
Among all the synthesized derivatives, a compound similar to our compound of interest showed excellent urease inhibition activity . This suggests that “3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” could potentially be used in the development of treatments for diseases related to urease activity.
Mechanism of Action
Target of Action
Many compounds that contain a thiophene ring, like “3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide”, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
The compound would typically bind to its target, causing a change in the target’s function. This could involve inhibiting an enzyme, activating a receptor, or modulating a biochemical pathway .
Biochemical Pathways
The affected pathways would depend on the compound’s specific targets. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups can affect these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from reducing inflammation to inhibiting the growth of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-chloro-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S3/c1-11-13(17)4-2-6-15(11)23(19,20)18-16(12-7-9-21-10-12)14-5-3-8-22-14/h2-10,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZNLDPBYQTVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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